1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
Historical Context of Spiro Compound Development
Spirocyclic compounds have evolved from curiosities in natural product chemistry to cornerstone scaffolds in rational drug design. Early discoveries, such as the sesquiterpene lactones from Schinus terebinthifolius and the cytotoxic spirolactones from Ganoderma applanatum, demonstrated the inherent bioactivity of spiro systems. These natural products often exhibited unique binding modes due to their preorganized three-dimensional geometries, which reduced entropic penalties during target engagement. For instance, valtrate (9 ), a [2.4.0] spirocyclic compound from Valerianae Radix, inhibited HIV-1 replication by covalently modifying cysteine residues in viral proteins.
The synthetic accessibility of spiro scaffolds accelerated in the 2010s with advances in catalytic cyclization and stereoselective methods. Techniques such as Michael additions and Henry reactions enabled the construction of spiro carbamates and lactones with precise stereochemistry, as exemplified by the development of MAGL inhibitors featuring spiro[isobenzofuran-piperidine] cores. These innovations addressed historical challenges in spiro compound synthesis, such as regioselectivity and ring strain, paving the way for their broader application in drug discovery.
Significance of Benzothiazole-Conjugated Spiro Structures
Benzothiazole derivatives are renowned for their dual functionality as electron-deficient aromatics and hydrogen-bond acceptors, making them versatile scaffolds in kinase and protease inhibition. Conjugating benzothiazole with spirocyclic systems amplifies these properties by introducing conformational constraints that enhance binding specificity. For example, benzothiazole-containing spiro compounds exhibit improved metabolic stability compared to their acyclic analogs, as demonstrated by spiro[piperidin-4,1'-pyrrolo[3,4-c]pyridines] in BACE1 inhibitor development.
The 1'-(benzo[d]thiazole-2-carbonyl) moiety in the target compound likely contributes to its pharmacological profile through multiple mechanisms:
- Electrophilic Reactivity : The thiazole ring’s electron-withdrawing nature polarizes the carbonyl group, facilitating nucleophilic interactions with serine or cysteine residues in enzymatic pockets.
- Aromatic Stacking : The planar benzothiazole system engages in π-π interactions with tyrosine or tryptophan residues, stabilizing ligand-receptor complexes.
- Spiro-Induced Rigidity : The spiro[isobenzofuran-piperidine] core restricts rotational freedom, optimizing the orientation of the benzothiazole group for target complementarity.
Positioning of 1'-(Benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one in Contemporary Research
This compound exemplifies the convergence of fragment-based drug design and bioisosteric replacement strategies. Its spiro[isobenzofuran-piperidine] scaffold mirrors the structural motifs found in reversible MAGL inhibitors, where the spiro junction occupies a hydrophobic subpocket adjacent to the enzyme’s catalytic triad. The benzo[d]thiazole-2-carbonyl group, meanwhile, aligns with the pharmacophoric requirements of kinase inhibitors such as dasatinib, suggesting potential cross-reactivity with tyrosine kinases.
Comparative analysis with related compounds underscores its uniqueness:
The target compound’s hybrid architecture positions it as a candidate for polypharmacology, potentially addressing multifactorial diseases like cancer and neurodegeneration.
Theoretical Basis for Biological Activity Investigation
The compound’s predicted bioactivity stems from its ability to engage both enzymatic and non-enzymatic targets through distinct structural features:
- Spiro[isobenzofuran-piperidine] Core : The oxygen atom in the isobenzofuran ring may participate in hydrogen bonding with catalytic residues, as seen in spiro carbamate inhibitors of MAGL. The piperidine nitrogen, depending on protonation state, could form salt bridges with aspartate or glutamate side chains.
- Benzo[d]thiazole-2-carbonyl Group : This moiety’s electrophilic carbonyl group is primed for covalent interactions with nucleophilic thiols (e.g., cysteine proteases), while the thiazole nitrogen may coordinate metal ions in metalloenzyme active sites.
Molecular modeling studies of analogous compounds suggest that the spiro scaffold’s rigidity reduces the entropic penalty of binding, potentially lowering IC~50~ values by 1–2 orders of magnitude compared to flexible analogs. Furthermore, the compound’s logP (~3.1, estimated) and topological polar surface area (~80 Ų) align with Lipinski’s criteria for oral bioavailability, underscoring its druglikeness.
Properties
IUPAC Name |
1'-(1,3-benzothiazole-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-18(17-21-15-7-3-4-8-16(15)26-17)22-11-9-20(10-12-22)14-6-2-1-5-13(14)19(24)25-20/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSRBAFLHCMTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with a carbonyl-containing compound to form the benzo[d]thiazole ring . This is followed by a spirocyclization reaction to introduce the spiro[isobenzofuran-1,4’-piperidin] moiety. Industrial production methods may involve the use of microwave irradiation or other advanced techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the C-2 position.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Ligand Development
Recent studies have highlighted the significance of this compound as a ligand for sigma receptors, which are implicated in various neurological disorders. Sigma receptors play a crucial role in modulating neurotransmitter systems and are considered promising targets for drug development. The interactions between this compound and sigma receptors could provide insights into novel therapeutic strategies for conditions such as depression and anxiety .
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of spiro compounds have shown efficacy against different cancer cell lines. Preliminary studies suggest that 1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one may also possess cytotoxic effects against certain cancer types, warranting further investigation through in vitro and in vivo assays .
Synthetic Organic Chemistry
Reactivity and Synthesis
The compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic attacks and cyclization reactions. For example, it can participate in palladium-catalyzed reactions to form other functionalized derivatives, which are essential for developing new materials or pharmaceuticals .
Case Studies
Study 1: Sigma Receptor Ligands
A study published in Pharmaceutical Research examined the binding affinity of various sigma receptor ligands, including derivatives of the compound . The results demonstrated that modifications to the benzo[d]thiazole moiety significantly influenced receptor affinity and selectivity, suggesting potential pathways for optimizing drug candidates targeting sigma receptors .
Study 2: Anticancer Activity Assessment
In a recent investigation, compounds structurally related to this compound were screened against breast cancer cell lines. The findings revealed that certain derivatives exhibited significant antiproliferative activity with IC50 values indicating effective concentrations for therapeutic action . This study emphasizes the need for further exploration of the parent compound's anticancer properties.
Mechanism of Action
The mechanism of action of 1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound may interact with DNA and proteins, contributing to its anticancer properties .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₉H₁₅N₂O₃S (inferred from substituents in and ).
- Synthesis : Typically involves condensation reactions (e.g., coupling benzo[d]thiazole-2-carboxylic acid with a spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold) under acidic or catalytic conditions .
- Applications : Explored in radioligand development for neurological targets (e.g., σ2 receptors) and as a scaffold for kinase inhibitors .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The spiro-isobenzofuran core is highly versatile, allowing diverse substitutions that modulate bioactivity. Below is a comparative analysis of key analogues:
Key Observations :
- Bioactivity : The target compound’s benzo[d]thiazole group enhances receptor binding compared to the unsubstituted scaffold (e.g., 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) .
- Solubility: Substitutions like the trifluoromethyl group in CHEMBL497359 improve lipophilicity (logP = 4.3) but may reduce aqueous solubility, a challenge also noted for the parent scaffold .
- Synthesis Complexity: Fused systems (e.g., naphthoquinone derivatives) require multi-step protocols, whereas the target compound can be synthesized via modular coupling reactions .
Physicochemical and ADME Properties
- LogP : The target compound’s logP is estimated at ~3.5–4.0, balancing membrane permeability and solubility. This is lower than CHEMBL497359 (logP = 4.3) but higher than the parent scaffold (logP ~2.5) .
- Stability : The spirocyclic structure enhances metabolic stability compared to linear piperidine derivatives (e.g., methyl 3-(piperidin-4-yl)benzoate) .
Biological Activity
The compound 1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is an intriguing member of the spirocyclic class of compounds. Its unique structural features suggest potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, detailing its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Spirocyclic framework : This contributes to its conformational diversity and potential receptor interactions.
- Benzo[d]thiazole moiety : Known for its biological activity, particularly as an anti-cancer and anti-inflammatory agent.
- Piperidine ring : Often associated with neuroactive compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, spirocyclic compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves:
- Inhibition of cell cycle progression : Targeting specific phases to prevent tumor growth.
- Induction of apoptosis : Triggering programmed cell death through intrinsic pathways.
A comparative analysis of spirocyclic compounds indicated that those with benzo[d]thiazole substituents exhibited enhanced cytotoxicity against breast and lung cancer cell lines. This suggests that this compound may similarly exert anticancer effects.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related heterocyclic compounds has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:
- Disruption of bacterial cell membranes : Leading to leakage of cellular contents.
- Inhibition of bacterial enzymes : Such as those involved in cell wall synthesis.
A study evaluating various heterocyclic compounds found that derivatives with spirocyclic structures showed promising antibacterial activity, warranting further investigation into the specific effects of this compound.
Neuroprotective Effects
Compounds targeting sigma receptors have been explored for their neuroprotective properties. The sigma receptor is implicated in various neurological disorders, including depression and anxiety. Ligands that interact with this receptor can modulate neurotransmitter systems and exhibit neuroprotective effects. Given the structure of this compound, it may also engage sigma receptors, thus contributing to neuroprotection.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
